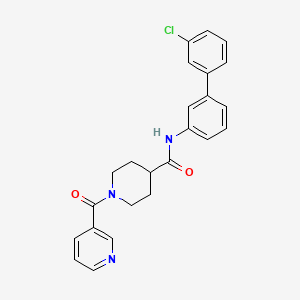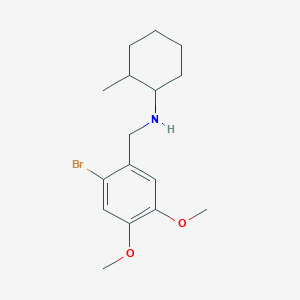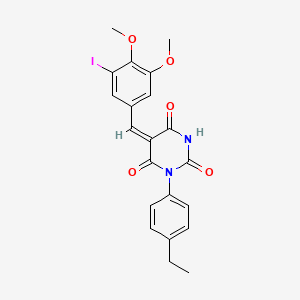![molecular formula C16H15ClFNO B5233513 N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)
N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the aniline family of compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in disease progression. For example, in cancer cells, this compound may inhibit the activity of specific enzymes that are involved in cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline has been shown to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has also been shown to have antioxidant properties, which may help protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline is its potential applications in drug discovery. This compound can be easily synthesized and modified to obtain various analogs with improved properties. Additionally, this compound has shown promising results in preclinical studies, which may lead to the development of new drugs. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound may be toxic to certain cells and tissues, which may limit its applications in certain areas of research.
Orientations Futures
There are several future directions for the research on N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline. One of the primary directions is the development of new analogs with improved properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in humans, which may lead to the development of new drugs.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline involves a multi-step process that requires specific reagents and conditions. The initial step involves the reaction of 3-chloro-4-fluoroaniline with 2-(allyloxy)benzaldehyde in the presence of a catalyst. This reaction yields an intermediate product, which is then subjected to further reactions to obtain the final product. The final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline has shown potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of drug discovery. It has been used as a starting material for the synthesis of various analogs, which have shown promising results in preclinical studies. Additionally, this compound has also been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-9-20-16-6-4-3-5-12(16)11-19-13-7-8-15(18)14(17)10-13/h2-8,10,19H,1,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFIOKQWHZIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)